molecular formula C14H14BFO7 B12425265 (2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate

(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate

Cat. No.: B12425265
M. Wt: 324.07 g/mol
InChI Key: MOEDEYVUTCDHEC-RKDXNWHRSA-N
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Description

(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring fused to a benzoxaborinine moiety, along with functional groups such as a methoxyacetyl group and a fluorine atom. The presence of these functional groups and the overall structure of the compound contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This step involves the cyclopropanation of a suitable precursor, such as an alkene, using a reagent like diazomethane or a metal-catalyzed reaction.

    Introduction of the benzoxaborinine moiety: This step involves the formation of the benzoxaborinine ring system through a series of reactions, such as condensation and cyclization, using appropriate reagents and conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions, such as enzyme inhibition and receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups and overall structure allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can be compared with other similar compounds, such as:

    Cyclopropane derivatives: Compounds with a cyclopropane ring, such as cyclopropane carboxylic acid and cyclopropane-1,2-dicarboxylic acid.

    Benzoxaborinine derivatives: Compounds with a benzoxaborinine ring, such as benzoxaborole and benzoxaborinine-2-carboxylic acid.

    Fluorinated compounds: Compounds with a fluorine atom, such as fluoroacetate and fluorobenzene.

Properties

Molecular Formula

C14H14BFO7

Molecular Weight

324.07 g/mol

IUPAC Name

(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate

InChI

InChI=1S/C14H14BFO7/c1-20-5-11(17)21-6-22-14(18)12-10(16)3-2-7-8-4-9(8)15(19)23-13(7)12/h2-3,8-9,19H,4-6H2,1H3/t8-,9-/m1/s1

InChI Key

MOEDEYVUTCDHEC-RKDXNWHRSA-N

Isomeric SMILES

B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC)O

Canonical SMILES

B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC)O

Origin of Product

United States

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